molecular formula C19H31NO B8468169 4-Benzyloxy-2,6-diethyl-2,3,6-trimethylpiperidine CAS No. 61777-86-4

4-Benzyloxy-2,6-diethyl-2,3,6-trimethylpiperidine

Cat. No. B8468169
Key on ui cas rn: 61777-86-4
M. Wt: 289.5 g/mol
InChI Key: QJELTGRVALWQKI-UHFFFAOYSA-N
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Patent
US04075165

Procedure details

To a solution of 3.0 g of 2,6-diethyl-2,3,6-trimethyl-4-piperidinol (Compound 1) in 30 ml of dry toluene was added, at 0° - 5° C, 0.65 g of sodium hydride (purity 52.9%). The mixture was refluxed by heating for 6 hours. After cooling the mixture, 1.9 g of benzyl chloride were added dropwise at 0° - 5° C and the resulting mixture was refluxed by heating for 4 hours. The reaction mixture was then washed with water and dried over anhydrous magnesium sulphate; the solvent was then distilled off. The residue was purified by column chromatography on silica gel using benzene as eluent, followed by distillation under reduced pressure. There were obtained 2.1 g of Compound 95 as a pale yellow oil (bp 120° - 124° C/0.2 mmHg).
Quantity
3 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
0.65 g
Type
reactant
Reaction Step Two
Quantity
1.9 g
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH2:1]([C:3]1([CH3:14])[CH:8]([CH3:9])[CH:7]([OH:10])[CH2:6][C:5]([CH2:12][CH3:13])([CH3:11])[NH:4]1)[CH3:2].[H-].[Na+].[CH2:17](Cl)[C:18]1[CH:23]=[CH:22][CH:21]=[CH:20][CH:19]=1>C1(C)C=CC=CC=1>[CH2:17]([O:10][CH:7]1[CH2:6][C:5]([CH2:12][CH3:13])([CH3:11])[NH:4][C:3]([CH2:1][CH3:2])([CH3:14])[CH:8]1[CH3:9])[C:18]1[CH:23]=[CH:22][CH:21]=[CH:20][CH:19]=1 |f:1.2|

Inputs

Step One
Name
Quantity
3 g
Type
reactant
Smiles
C(C)C1(NC(CC(C1C)O)(C)CC)C
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)C1(NC(CC(C1C)O)(C)CC)C
Name
Quantity
30 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C
Step Two
Name
Quantity
0.65 g
Type
reactant
Smiles
[H-].[Na+]
Step Three
Name
Quantity
1.9 g
Type
reactant
Smiles
C(C1=CC=CC=C1)Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The mixture was refluxed
TEMPERATURE
Type
TEMPERATURE
Details
by heating for 6 hours
Duration
6 h
ADDITION
Type
ADDITION
Details
were added dropwise at 0° - 5° C
TEMPERATURE
Type
TEMPERATURE
Details
the resulting mixture was refluxed
TEMPERATURE
Type
TEMPERATURE
Details
by heating for 4 hours
Duration
4 h
WASH
Type
WASH
Details
The reaction mixture was then washed with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous magnesium sulphate
DISTILLATION
Type
DISTILLATION
Details
the solvent was then distilled off
CUSTOM
Type
CUSTOM
Details
The residue was purified by column chromatography on silica gel
DISTILLATION
Type
DISTILLATION
Details
followed by distillation under reduced pressure

Outcomes

Product
Name
Type
product
Smiles
C(C1=CC=CC=C1)OC1C(C(NC(C1)(C)CC)(C)CC)C
Measurements
Type Value Analysis
AMOUNT: MASS 2.1 g
YIELD: CALCULATEDPERCENTYIELD 48.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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